molecular formula C17H19FN4O4S B2620945 6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380087-98-7

6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2620945
CAS No.: 2380087-98-7
M. Wt: 394.42
InChI Key: PKHVAOWDGUXLGZ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a morpholine sulfonyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Morpholine Sulfonyl Intermediate: This step involves the sulfonylation of morpholine, typically using sulfonyl chlorides under basic conditions.

    Azetidinyl Group Introduction: The azetidinyl group is introduced through a cyclization reaction, often involving the use of azetidinone precursors.

    Final Coupling and Cyclization: The final step involves coupling the intermediates and cyclizing to form the dihydropyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and morpholine sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical studies to understand its interactions with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Fluorophenyl)sulfonyl]morpholine: This compound shares the morpholine sulfonyl and fluorophenyl groups but lacks the azetidinyl and dihydropyridazinone moieties.

    3-Fluorophenylazetidinone: This compound contains the fluorophenyl and azetidinyl groups but lacks the morpholine sulfonyl and dihydropyridazinone moieties.

Uniqueness

6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

6-(3-fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c18-14-3-1-2-13(10-14)16-4-5-17(23)22(19-16)15-11-21(12-15)27(24,25)20-6-8-26-9-7-20/h1-5,10,15H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHVAOWDGUXLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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